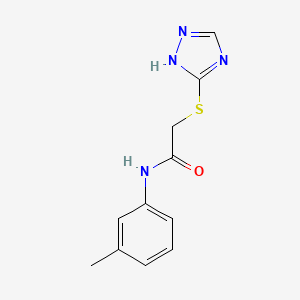![molecular formula C11H12N4S B5537784 6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B5537784.png)
6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The interest in compounds featuring pyrazolo, thiadiazole, and amine groups stems from their diverse pharmacological activities and potential applications in material science. These compounds often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties, due to their unique structural features.
Synthesis Analysis
The synthesis of such compounds typically involves multicomponent reactions, facilitating the incorporation of various substituents into the thiadiazole core. For instance, a one-pot, atom-economical multicomponent approach has been used to synthesize 3-phenyl-1-(6-phenyl-7H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines, showcasing the efficiency of synthesizing complex molecules with desired functionalities (Sujatha et al., 2018).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, is crucial for understanding the geometry, stability, and electronic properties of these compounds. The negative values of HOMO and LUMO energies indicate stability, with electronic transitions primarily associated with π⋯π transitions (Dani et al., 2013).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Reddy et al. (2010) discusses the synthesis of a new series of triazolo[3,4-b][1,3,4]thiadiazoles, which include compounds related to the chemical structure , showing potent antimicrobial activity against various bacterial and fungal strains. These compounds, with specific substituents, demonstrated marked inhibition nearly equal to standard treatments, highlighting their significance in antimicrobial research (Reddy, Sanjeeva Rao, Rajesh Kumar, & Nagaraj, 2010).
Anti-inflammatory Applications
Bhati and Kumar (2008) synthesized new derivatives that exhibit promising anti-inflammatory properties. The study presents compounds that were assessed for their anti-inflammatory, ulcerogenic, and analgesic activities, with some showing superior activity and lesser ulcerogenic effects compared to known drugs. This indicates potential applications in developing new anti-inflammatory treatments (Bhati & Kumar, 2008).
Anticorrosive Properties
Kaya et al. (2016) explored the corrosion inhibition performance of thiadiazole derivatives against the corrosion of iron, using density functional theory (DFT) calculations and molecular dynamics simulations. This research sheds light on the potential application of such compounds in protecting metals against corrosion, providing insights into their interactions with metal surfaces and stability (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Synthesis Techniques
The facile synthesis and characterization of novel derivatives incorporating both benzofuran and pyrazole moieties were reported by Idrees, Kola, and Siddiqui (2019). This study emphasizes the importance of efficient synthesis techniques and highlights the compounds' promising antimicrobial activities when compared with the standard drug Chloramphenicol (Idrees, Kola, & Siddiqui, 2019).
Spectral and Structural Studies
Research by Dani et al. (2013) on the synthesis, spectral analysis, and DFT studies of 1,3,4-thiadiazole derivatives provides valuable insights into their structural stability and potential applications. The study highlights the importance of understanding the electronic and geometrical parameters of these compounds for their further application in various fields (Dani, Bharty, Kushawaha, Paswan, Prakash, Singh, & Singh, 2013).
Propriétés
IUPAC Name |
6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-8-7-10-13-11(16-15(10)14-8)12-9-5-3-2-4-6-9/h2-7,11-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUDNJWCIFKAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)NC(S2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)
![N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)
![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5537757.png)
![1-{1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5537762.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)
![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5537795.png)
![4-[(4-ethoxy-3-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5537802.png)
